molecular formula C9H9NOS B067150 (S)-4-Phenyl-1,3-oxazolidine-2-thione CAS No. 190970-57-1

(S)-4-Phenyl-1,3-oxazolidine-2-thione

Cat. No.: B067150
CAS No.: 190970-57-1
M. Wt: 179.24 g/mol
InChI Key: LVIJIGQKFDZTNC-MRVPVSSYSA-N
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Description

(S)-4-Phenyl-1,3-oxazolidine-2-thione, also known as S-POT, is an organosulfur compound and a derivative of oxazolidine-2-thione. It is a versatile organic intermediate and has been used in the synthesis of various compounds, including pharmaceuticals, agrochemicals, and other organic compounds. S-POT has a wide range of applications in the fields of medicinal chemistry, biochemistry, and pharmacology.

Scientific Research Applications

  • Immunomodulatory Effects and Goitrogenic Activity : (S)-4-Phenyl-1,3-oxazolidine-2-thione is a derivative of 1,3-oxazolidine-2-thione, known for its goitrogenic properties in cruciferous vegetables. Research shows that these compounds exhibit varying levels of cytotoxicity and immunomodulatory potential, particularly in their effects on rat macrophage viability and nitric oxide production (Radulović et al., 2017).

  • Stereochemical Control in Chemical Reactions : The stereochemistry of this compound plays a crucial role in its reactions. For instance, the Michael addition reaction involving this compound demonstrates that the newly created stereochemical center is influenced by the Michael donor's stereochemistry, not the acceptor (Munive et al., 2013).

  • Analytical Separation and Optical Resolution : This compound has been utilized in the analytical separation and optical resolution of racemic carboxylic acids and amino acids. New chiral derivatives of 1,3-oxazolidine-2-thione, including this compound, have been developed for this purpose (Nagao et al., 1985).

  • Crystal Structures and Chirality : The crystal structures of chiral and racemic forms of this compound have been studied, revealing differences in hydrogen bonding patterns and melting points between the two forms. These studies are crucial for understanding the compound's properties in different states (Kitoh et al., 2003).

  • Detection in Biological Fluids : Techniques have been developed for detecting oxazolidine-2-thiones, including this compound, in biological fluids, offering potential applications in medical and biological research (De brabander & Verbeke, 1982).

Properties

IUPAC Name

(4S)-4-phenyl-1,3-oxazolidine-2-thione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9NOS/c12-9-10-8(6-11-9)7-4-2-1-3-5-7/h1-5,8H,6H2,(H,10,12)/t8-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LVIJIGQKFDZTNC-MRVPVSSYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(NC(=S)O1)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@@H](NC(=S)O1)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9NOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70461189
Record name (4S)-4-Phenyl-1,3-oxazolidine-2-thione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70461189
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

179.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

190970-57-1
Record name (4S)-4-Phenyl-1,3-oxazolidine-2-thione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70461189
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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